molecular formula C17H14ClN3O3 B2783511 6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide CAS No. 1424697-14-2

6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide

Cat. No.: B2783511
CAS No.: 1424697-14-2
M. Wt: 343.77
InChI Key: WYDXTTBVRRCHFP-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine carbohydrazide class, characterized by a pyridine backbone substituted with a chloro group at the 6-position and a hydrazide-linked propenoyl-dihydrobenzofuran moiety at the 3-position. The dihydrobenzofuran group introduces a rigid, oxygen-containing heterocycle, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-15-5-3-13(10-19-15)17(23)21-20-16(22)6-2-11-1-4-14-12(9-11)7-8-24-14/h1-6,9-10H,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDXTTBVRRCHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=CC(=O)NNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C17H14ClN3O3 and a molecular weight of 343.77 g/mol, this compound features a benzofuran moiety, which is known for various pharmacological effects.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted pyridine ring and a hydrazide functional group, contributing to its reactivity and interaction with biological targets. The presence of the benzofuran unit is significant as it is associated with numerous bioactive properties.

PropertyValue
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77 g/mol
IUPAC NameThis compound
Purity≥95%

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that certain benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. For instance, compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A specific study reported a significant reduction in these cytokines by up to 93.8% and 98%, respectively, indicating a robust anti-inflammatory profile .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Benzofuran derivatives have been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. The ability to reduce oxidative stress is crucial for preventing various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound may be attributed to its structural features that facilitate interaction with biological macromolecules. The compound likely acts through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and inflammation.
  • Interaction with DNA : Some studies suggest that benzofuran derivatives can intercalate with DNA, affecting replication and transcription processes.

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a related benzofuran derivative in an animal model of arthritis. The results demonstrated significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Anticancer Activity Assessment

Another research effort focused on the anticancer properties of benzofuran derivatives against various cancer cell lines. The findings revealed that these compounds exhibited cytotoxic effects at low micromolar concentrations, suggesting their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The dihydrobenzofuran group in the target compound provides electron-donating character through its oxygen atom, which may enhance binding interactions in biological systems compared to the electron-withdrawing tetrafluorophenyl group in its analog . Trifluoromethyl substituents (as in ) are known to improve metabolic stability and membrane permeability, a feature absent in the target compound.

The rigid dihydrobenzofuran moiety may limit conformational flexibility, affecting both solubility and crystal packing behavior .

Biological Selectivity: The chlorobenzoyl-amino group in could enhance target specificity via aromatic stacking interactions, whereas the target compound’s dihydrobenzofuran may favor interactions with hydrophobic pockets.

Research Findings and Methodological Considerations

  • Structural Characterization : Tools such as SHELX and ORTEP (cited in ) are critical for resolving the crystal structures of these compounds, particularly to analyze hydrogen-bonding patterns influenced by substituents like dihydrobenzofuran or tetrafluorophenyl groups.
  • Synthetic Challenges: The propenoyl linkage in the target compound may introduce synthetic complexity compared to simpler carboxamide or piperazinyl derivatives .

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